Boc-beta-N-methylamino-L-Ala

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

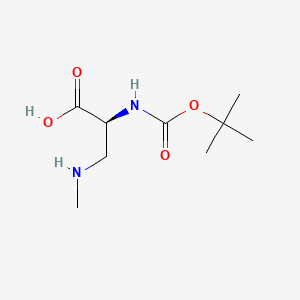

Boc-beta-N-methylamino-L-Ala, also known as N-(tert-Butoxycarbonyl)-beta-N-methylamino-L-alanine, is a derivative of the amino acid alanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a methylamino group on the beta carbon. It is commonly used in peptide synthesis and has applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-beta-N-methylamino-L-Ala typically involves the protection of the amino group of beta-N-methylamino-L-alanine with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of beta-N-methylamino-L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Boc-beta-N-methylamino-L-Ala undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield beta-N-methylamino-L-alanine.

Coupling Reactions: It can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids or peptides to form peptide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives such as N-hydroxysuccinimide (NHS).

Major Products Formed

Deprotection: Beta-N-methylamino-L-alanine.

Coupling: Peptides containing this compound as a residue.

Aplicaciones Científicas De Investigación

Boc-beta-N-methylamino-L-Ala has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a building block for the construction of complex peptide sequences.

Biology: Researchers use it to study protein-protein interactions and enzyme-substrate interactions by incorporating it into synthetic peptides.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

Industry: The compound is utilized in the production of specialty chemicals and materials, including biocompatible polymers and hydrogels.

Mecanismo De Acción

The mechanism of action of Boc-beta-N-methylamino-L-Ala depends on its incorporation into peptides and proteins. When used in peptide synthesis, it can influence the conformation and stability of the resulting peptides. The Boc protecting group provides steric hindrance, which can affect the folding and interactions of the peptide. Additionally, the methylamino group on the beta carbon can participate in hydrogen bonding and other interactions, contributing to the overall activity of the peptide.

Comparación Con Compuestos Similares

Similar Compounds

Beta-N-methylamino-L-alanine: The unprotected form of Boc-beta-N-methylamino-L-Ala, lacking the Boc group.

N-(tert-Butoxycarbonyl)-L-alanine: Similar to this compound but without the methylamino group on the beta carbon.

N-(tert-Butoxycarbonyl)-beta-amino-L-alanine: Contains a Boc group and an amino group on the beta carbon instead of a methylamino group.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the methylamino group on the beta carbon. This combination allows for specific interactions and modifications in peptide synthesis that are not possible with other similar compounds. The Boc group provides protection during synthesis, while the methylamino group can participate in various chemical interactions, making it a versatile building block in peptide chemistry.

Actividad Biológica

Boc-beta-N-methylamino-L-alanine (Boc-BMAA) is a derivative of beta-N-methylamino-L-alanine (BMAA), a non-proteinogenic amino acid that has garnered attention for its neurotoxic properties. This article delves into the biological activity of Boc-BMAA, focusing on its mechanisms of action, neurotoxicity, and implications in neurodegenerative diseases.

Overview of BMAA and Boc-BMAA

BMAA is known to be produced by cyanobacteria and has been implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD). Boc-BMAA, as a protected form, is often used in peptide synthesis and research due to its unique properties that facilitate the study of amino acid behavior in biological systems .

1. Excitotoxicity:

BMAA acts as an excitotoxin, primarily through its agonistic effects on glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Research indicates that BMAA can induce inositol phosphate formation in neuronal cultures, suggesting a pathway for excitotoxicity that may lead to neuronal degeneration .

2. Neurotoxicity:

Studies have shown that exposure to BMAA can result in significant neurotoxic effects, including impairments in cognitive functions and motor skills. For instance, neonatal rats exposed to BMAA exhibited behavioral deficits associated with AD and PD, such as decreased locomotor activity and increased anxiety . The neurotoxic effects are believed to be mediated by the activation of NMDA receptors and other glutamate receptor subtypes.

Case Study 1: Neonatal Rat Model

In a controlled study, neonatal rats were administered BMAA at critical developmental stages. The results indicated that exposure led to significant behavioral changes, including impaired spatial learning and memory deficits. Male rats showed severe hindlimb splay while female rats exhibited tremors, highlighting sex-specific responses to BMAA exposure .

Case Study 2: Human Exposure

Epidemiological studies have linked BMAA exposure from dietary sources, particularly from cyanobacteria-contaminated food, to increased incidences of ALS-PDC in certain populations such as those in Guam. The neurotoxic effects observed in animal models have been mirrored by reports of cognitive decline and motor dysfunction in affected human populations .

Data Tables

| Study | Subject | Exposure Method | Key Findings |

|---|---|---|---|

| Study 1 | Neonatal Rats | Direct injection on PND 3-5 | Impaired memory, anxiety behaviors |

| Study 2 | Humans (Guam population) | Dietary intake | Increased ALS-PDC incidence |

| Study 3 | Neuronal cultures | In vitro exposure | Induction of neuronal degeneration |

Propiedades

IUPAC Name |

(2S)-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDRVOVGOYLKQX-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.